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molecular formula C6H3F9O3 B8454152 2,2-Difluoro-3-(heptafluoropropoxy)propanoic acid CAS No. 824393-34-2

2,2-Difluoro-3-(heptafluoropropoxy)propanoic acid

Cat. No. B8454152
M. Wt: 294.07 g/mol
InChI Key: IKFQRTBISNNUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198480B2

Procedure details

The crude product CF3CF2CF2OCH2CF2COF was rectified under nitrogen at ordinary pressure using a 10-stage Oldershaw rectification column to give 2020 g of CF3CF2CF2OCH2CF2COF. Its boiling point was 78° C. A 30-g portion of the CF3CF2CF2OCH2CF2COF obtained was hydrolyzed by gradually pouring the same into 30 g of dilute sulfuric acid with stirring. The product was washed several times with dilute sulfuric acid and then distilled under reduced pressure to give 20.5 g of pure CF3CF2CF2OCH2CF2COOH. The thus-obtained CF3CF2CF2OCH2CF2COOH had a boiling point of 84° C. at a pressure of about 2.7×103 Pa. A 5.9-g portion of the CF3CF2CF2OCH2CF2COOH obtained was dissolved completely in 29.8 g of pure water. The pH of the solution was 1.28. The pH was adjusted to 7 by adding an aqueous solution of sodium hydroxide dropwise. The resulting aqueous solution contained 19.8% by mass of CF3CF2CF2OCH2CF2COONa. The aqueous solution was dried under vacuum at 80° C., and the melting point of the CF3CF2CF2OCH2CF2COONa obtained (solid salt) was measured by DSC and found to be 191.8° C. A 0.2% (by mass) aqueous solution of this CF3CF2CF2OCH2CF2COONa had a surface tension of 68.5 mN/m. The surface tension of a 2.0% (by mass) aqueous solution thereof was 48.0 mN/m.
Name
CF3CF2CF2OCH2CF2COF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]([C:8]([O:11][CH2:12][C:13]([C:16](F)=[O:17])([F:15])[F:14])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2].S(=O)(=O)(O)[OH:20]>>[C:1]([C:5]([C:8]([O:11][CH2:12][C:13]([C:16]([OH:17])=[O:20])([F:14])[F:15])([F:9])[F:10])([F:6])[F:7])([F:2])([F:3])[F:4]

Inputs

Step One
Name
CF3CF2CF2OCH2CF2COF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)OCC(F)(F)C(=O)F
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The product was washed several times with dilute sulfuric acid
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)OCC(F)(F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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